molecular formula C21H21F2NO5 B12125432 (2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone

(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone

Cat. No.: B12125432
M. Wt: 405.4 g/mol
InChI Key: VVESEERATDCYBL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a Z-configured enone system bridging a 4-(difluoromethoxy)-3-methoxyphenyl group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the dihydroisoquinoline core may confer affinity for biological targets such as kinases or neurotransmitter receptors . The methoxy substituents on the phenyl and isoquinoline rings likely influence electronic properties and solubility.

Properties

Molecular Formula

C21H21F2NO5

Molecular Weight

405.4 g/mol

IUPAC Name

(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)ethanone

InChI

InChI=1S/C21H21F2NO5/c1-26-18-9-13(4-5-17(18)29-21(22)23)16(25)11-15-14-10-20(28-3)19(27-2)8-12(14)6-7-24-15/h4-5,8-11,21,24H,6-7H2,1-3H3/b15-11-

InChI Key

VVESEERATDCYBL-PTNGSMBKSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3=CC(=C(C=C3)OC(F)F)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3=CC(=C(C=C3)OC(F)F)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound ID/Name Substituent Variations vs. Target Compound Molecular Weight (g/mol) Calculated logP Hypothetical Activity Trends
Target Compound 4-(Difluoromethoxy)-3-methoxyphenyl; 6,7-dimethoxy isoquinoline 474.43 3.2 High lipophilicity, CNS penetration
(2Z)-2-(6,7-Dimethoxy-3,4-Dihydro-2H-Isoquinolin-1-Ylidene)-1-(2-Fluorophenyl)Ethanone 2-Fluorophenyl (vs. difluoromethoxy-phenyl) 407.42 2.8 Reduced metabolic stability
(5-Bromofuran-2-yl)-[2-(4-Methoxyphenyl)-6,7-Dihydro-4H-[1,3]Thiazolo[5,4-c]Pyridin-5-Yl]Methanone Thiazolopyridine core; bromofuran substituent 473.35 3.5 Enhanced electrophilic reactivity
N-[2-Oxo-1-(Phenylmethyl)-2-[[4-[(2-Pyrimidinylamino)Sulfonyl]Phenyl]Amino]Ethyl]-2-Furancarboxamide Sulfonamide linker; furancarboxamide 585.63 1.9 Improved aqueous solubility
Key Observations:
  • Substituent Impact : The target compound’s difluoromethoxy group increases lipophilicity (logP ~3.2) compared to analogs with simple fluorophenyl groups (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce solubility.
  • Electronic Effects: Methoxy groups on the phenyl and isoquinoline rings donate electron density, possibly stabilizing interactions with polar residues in enzyme active sites.

Pharmacological and Stability Profiles (Hypothetical)

Property Target Compound 2-Fluorophenyl Analog Thiazolopyridine Analog
Metabolic Stability High (due to difluoromethoxy) Moderate (fluorophenyl oxidation) Low (thiazole ring susceptibility)
CYP450 Inhibition Likely low Moderate High (electrophilic bromofuran)
Solubility (mg/mL) ~0.05 (predicted) ~0.1 ~0.03
Plasma Protein Binding >95% ~90% >98%
Mechanistic Insights:
  • The difluoromethoxy group resists oxidative metabolism compared to methoxy or ethoxy groups, prolonging half-life .
  • The Z-configuration may optimize spatial alignment with hydrophobic pockets in target proteins, as seen in kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.